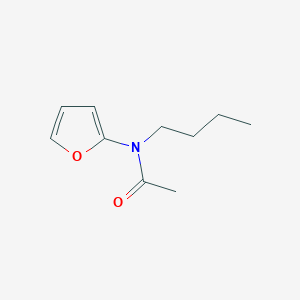![molecular formula C17H24N4O2 B12911140 2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one CAS No. 927435-04-9](/img/structure/B12911140.png)
2-Amino-6-{5-[3-(dimethylamino)phenoxy]pentyl}pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an amino group at the second position, a dimethylamino group attached to a phenoxy moiety, and a pentyl chain linking these functional groups to the pyrimidine core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Amino Group: The amino group at the second position can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Phenoxy Moiety: The phenoxy group can be introduced through etherification reactions, where a phenol derivative reacts with an alkyl halide.
Linking the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using appropriate alkyl halides and base catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the phenoxy moiety, potentially leading to the formation of dihydropyrimidines or reduced phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides, acyl chlorides, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dihydropyrimidines or reduced phenols.
Substitution: Introduction of various alkyl, acyl, or aryl groups at the amino or phenoxy positions.
科学研究应用
2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.
相似化合物的比较
2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine core with different substituents.
2-Amino-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Similar structure with a methoxy group instead of a dimethylamino group.
2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one: Similar structure with a chloro group instead of a dimethylamino group.
Uniqueness: 2-Amino-6-(5-(3-(dimethylamino)phenoxy)pentyl)pyrimidin-4(3H)-one is unique due to the presence of the dimethylamino group and the pentyl chain, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
927435-04-9 |
|---|---|
分子式 |
C17H24N4O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-amino-4-[5-[3-(dimethylamino)phenoxy]pentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H24N4O2/c1-21(2)14-8-6-9-15(12-14)23-10-5-3-4-7-13-11-16(22)20-17(18)19-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H3,18,19,20,22) |
InChI 键 |
NMWZMQYBIXSDGZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC(=CC=C1)OCCCCCC2=CC(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Phenyl-3-sulfanylidenetetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12911077.png)


![Furan, 2,2'-[(2,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12911099.png)



![2-Methyl-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B12911115.png)
![3-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12911118.png)
![4-Quinazolinamine, N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-](/img/structure/B12911136.png)
